

Application Notes and Protocols for Arc-Melting Fabrication of Iridium-Molybdenum Alloys

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of Iridium-Molybdenum (Ir-Mo) alloys using a standard arc-melting procedure. The high melting points and reactive nature of iridium and molybdenum necessitate a controlled environment to ensure alloy purity and homogeneity.

Introduction

Iridium-Molybdenum alloys are of significant interest for applications requiring high-temperature strength, corrosion resistance, and catalytic activity. Arc melting is a common laboratory-scale technique for the synthesis of such high-melting-point alloys. The process involves melting the constituent metals in a water-cooled copper crucible using a non-consumable tungsten electrode under an inert atmosphere. The high temperature of the electric arc ensures complete melting and alloying of the refractory metals.

Experimental Protocols Materials and Equipment

Table 1: Precursor Materials and Purity



Material	Purity	Form
Iridium (Ir)	≥ 99.9%	Sponge or powder
Molybdenum (Mo)	≥ 99.9%	Pellets or powder
Titanium (Ti)	≥ 99.9%	Sponge or small pieces (Getter)
Argon (Ar)	≥ 99.999%	High-purity gas

Equipment:

- Vacuum arc-melting furnace
- Non-consumable tungsten electrode
- Water-cooled copper crucible/hearth
- High-vacuum pump system (Rotary and Diffusion/Turbomolecular pump)
- · High-purity argon gas supply with purifier
- DC power supply (up to 600 A)[1]
- Tweezer mechanism for in-situ sample flipping[1]

Pre-Melting Preparation

- Stoichiometric Calculation: Calculate the required mass of iridium and molybdenum for the desired alloy composition.
- Cleaning of Precursors: Ultrasonically clean the Ir and Mo pieces in acetone and then
 ethanol to remove any surface contaminants. Dry the materials thoroughly in a vacuum
 oven.
- Furnace Preparation:
 - Clean the water-cooled copper hearth and the inside of the arc-melting chamber.



- Place the weighed amounts of iridium and molybdenum into a depression in the copper hearth. Due to the high melting points, it is advisable to place the lower melting point component (Iridium) underneath the Molybdenum to prevent excessive vaporization of Iridium before the Molybdenum melts.
- Place a piece of titanium (getter) in a separate depression on the hearth. The getter will be melted first to remove any residual oxygen in the chamber.

Arc-Melting Procedure

- Evacuation and Purging:
 - Seal the arc-melting chamber and evacuate it to a high vacuum of at least 10⁻⁵ mbar using the vacuum pump system.[1]
 - Backfill the chamber with high-purity argon gas to a pressure of approximately 800 mbar.
 - Repeat the evacuation and purging cycle at least three times to ensure a high-purity inert atmosphere.

Getter Melting:

- Strike an arc on the titanium getter by bringing the tungsten electrode close to it.
- Melt the getter for approximately 30-60 seconds to scavenge any remaining oxygen.
- Turn off the arc and allow the getter to solidify.

· Alloy Melting:

- Move the electrode over the Ir-Mo charge.
- Initiate the arc and melt the charge. A current of around 80 A may be sufficient for small samples (1-2 g).[2]
- Continue melting for 60-120 seconds to ensure a molten pool is formed.
- Turn off the arc and allow the alloy to solidify.



Homogenization:

- Once the button is solidified and sufficiently cooled, use the in-situ tweezer mechanism to flip the ingot over.[1]
- Repeat the melting process (step 3) at least three to five times to ensure chemical homogeneity of the alloy.[1]
- After the final melt, allow the ingot to cool completely under the argon atmosphere before opening the chamber.

Table 2: Arc-Melting Operational Parameters (Typical)

Parameter	Value
Chamber Pressure	~800 mbar (Argon)
Vacuum Level (pre-purge)	$\leq 10^{-5} \text{ mbar}[1]$
Melting Current	80 - 400 A (dependent on sample size)[2]
Melting Voltage	20 - 40 V
Melting Time per Cycle	60 - 120 s
Number of Melting Cycles	3 - 5

Post-Melting Processing

For certain applications, a post-melting heat treatment may be necessary to further improve the homogeneity and control the microstructure of the Ir-Mo alloy.

Homogenization Annealing

- Encapsulation: Seal the as-cast Ir-Mo button in a quartz ampoule under a partial pressure of high-purity argon.
- Heat Treatment: Place the ampoule in a high-temperature furnace. A typical homogenization treatment can be performed at 1400 °C for 4 hours.[2]



• Cooling: The cooling rate can be controlled depending on the desired final microstructure. A slow furnace cool is common.

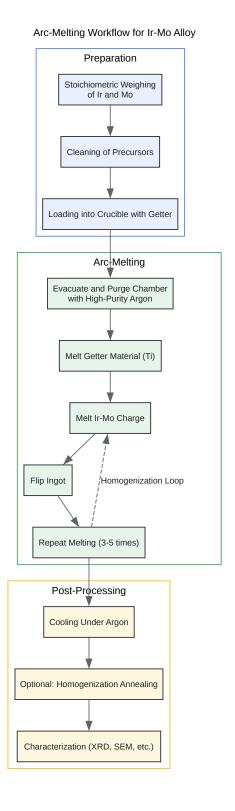
Data Presentation

Table 3: Physical Properties of Iridium and Molybdenum

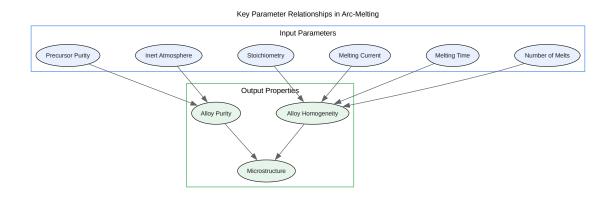
Property	Iridium (Ir)	Molybdenum (Mo)
Melting Point	2446 °C	2623 °C
Boiling Point	4428 °C	4639 °C
Density	22.56 g/cm ³	10.28 g/cm ³
Crystal Structure	Face-Centered Cubic (FCC)	Body-Centered Cubic (BCC)

Experimental Workflow Diagram









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References

- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. tdx.cat [tdx.cat]
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